4-[1-(Dimethylamino)ethyl]benzaldehyde
Overview
Description
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-[1-(Dimethylamino)ethyl]benzaldehyde” contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is used in Ehrlich and Kovac′s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Physical And Chemical Properties Analysis
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is a liquid at room temperature . The compound is slightly soluble in water .
Scientific Research Applications
Mercury Ion Detection in Environmental Analysis
4-[1-(Dimethylamino)ethyl]benzaldehyde has been utilized in the development of a Flow Injection Analysis (FIA) method for the detection of mercury ions . This method employs a thiosemicarbazone-based coated wire electrode (CWE) and is particularly significant due to mercury’s toxicity and its ability to accumulate in the food chain. The FIA system offers a cost-effective, less labor-intensive alternative to traditional methods, with high reproducibility and a throughput of 30 samples per hour.
Acceleration of Biginelli Reaction in Organic Synthesis
The compound plays a role in microdroplet-accelerated Biginelli reactions . This reaction is foundational in multi-component chemical synthesis, providing access to a diverse array of molecules with potential anti-cancer, anti-microbial, and anti-inflammatory properties. The acceleration effect observed in microdroplets could lead to more efficient synthesis methods in pharmaceutical research.
Pharmaceutical Applications: Ehrlich’s Reagent
In pharmaceutical research, 4-[1-(Dimethylamino)ethyl]benzaldehyde is known for its use in Ehrlich’s reagent . This reagent is instrumental in the detection of indole compounds, which are significant in the diagnosis of certain diseases and the development of drugs with psychoactive properties.
Analytical Chemistry: Color Test Reagent
The compound is used as a color test reagent for the detection of pyrroles, primary amines, and hydrazines . These tests are crucial in analytical chemistry for identifying and quantifying substances within a sample, which has implications for quality control in various industries.
Environmental Science: Mercury Monitoring
4-[1-(Dimethylamino)ethyl]benzaldehyde’s application in environmental science is closely linked to its use in detecting mercury levels in water . Monitoring these levels is essential for environmental protection and public health, given the harmful effects of mercury pollution.
Industrial Applications: Schiff Base Formation
Industrially, the compound is involved in the formation of Schiff bases when reacting with pyrroles and primary amines . These bases have numerous applications, including the manufacturing of dyes, pigments, and polymers, which are integral to various sectors such as textiles and plastics.
Synthesis of Aldehydes from Grignard Reagents
4-[1-(Dimethylamino)ethyl]benzaldehyde is used to prepare aldehydes from Grignard reagents . This application is significant in organic chemistry, where aldehydes are fundamental building blocks for the synthesis of a wide range of organic compounds.
Development of Ion-Selective Electrodes
The compound’s role in the development of ion-selective electrodes for mercury detection highlights its importance in creating sensitive analytical devices . These electrodes can be used for in-situ environmental monitoring, providing rapid and accurate measurements of toxic metal ions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(dimethylamino)ethyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-10(8-13)5-7-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIQLFXHDPNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672414 | |
Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915922-29-1 | |
Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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